
5-(Bromomethyl)-2,2-dimethylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2,2-dimethylheptane is an organic compound characterized by a bromomethyl group attached to a heptane chain with two methyl groups at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2,2-dimethylheptane typically involves the bromination of 2,2-dimethylheptane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds as follows:
Initiation: The radical initiator decomposes to form radicals.
Propagation: The radical reacts with NBS to form a bromine radical, which then abstracts a hydrogen atom from 2,2-dimethylheptane, forming a carbon radical.
Termination: The carbon radical reacts with another bromine molecule to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or NBS in the presence of a suitable solvent and radical initiator under controlled conditions can yield the desired product with high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-2,2-dimethylheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Elimination: Strong bases like potassium tert-butoxide in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Alcohols, nitriles, or amines.
Elimination: Alkenes.
Oxidation: Alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2,2-dimethylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2,2-dimethylheptane involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloromethyl-2,2-dimethylheptane: Similar structure but with a chlorine atom instead of bromine.
5-Iodomethyl-2,2-dimethylheptane: Similar structure but with an iodine atom instead of bromine.
2,2-Dimethylheptane: Lacks the bromomethyl group.
Uniqueness
5-(Bromomethyl)-2,2-dimethylheptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H21Br |
|---|---|
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
5-(bromomethyl)-2,2-dimethylheptane |
InChI |
InChI=1S/C10H21Br/c1-5-9(8-11)6-7-10(2,3)4/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
FOXZPWOXFUQFRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(C)(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


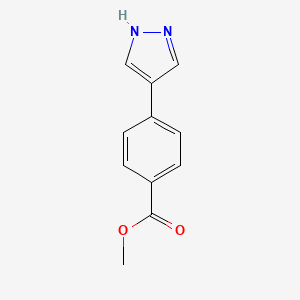
![4-[(1-Aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid](/img/structure/B13486102.png)
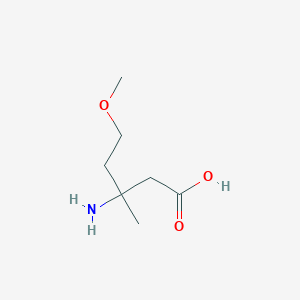
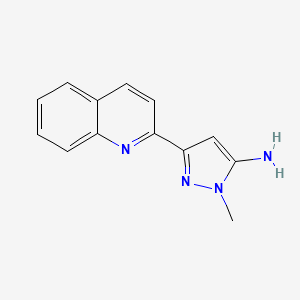

![1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13486124.png)
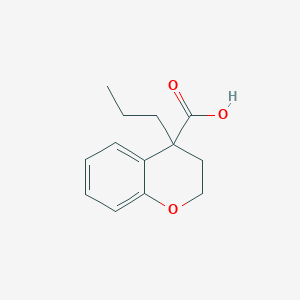
![1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine](/img/structure/B13486140.png)
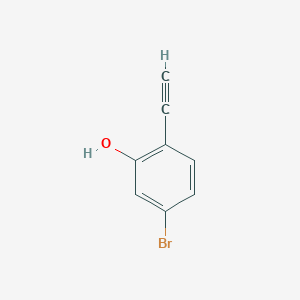
![Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide](/img/structure/B13486146.png)

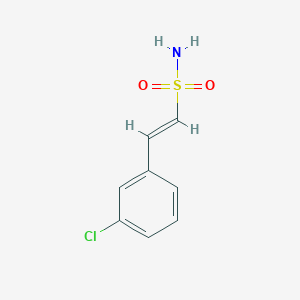
![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)

